molecular formula C19H17ClN2O4 B2740310 Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251543-52-8

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2740310
CAS No.: 1251543-52-8
M. Wt: 372.81
InChI Key: ZOCLFNJBFMZWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and potential antiviral properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C19H17ClN2O4
  • Molecular Weight : 372.81 g/mol
  • CAS Number : 1251543-52-8

The compound features a chloro group, a methoxybenzyl amino group, and a carboxylate ester, contributing to its unique chemical properties and potential applications in medicinal chemistry .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various quinoline derivatives found that certain modifications enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly MCF-7 (breast cancer). The cytotoxic effects were assessed using the MTT assay, revealing a dose-dependent response. Compounds similar to this compound have shown IC50 values indicating their effectiveness in reducing cell viability .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular signaling and metabolic pathways. Preliminary studies suggest potential inhibition of enzymes linked to these pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Reagents : Aryl glyoxals, malonic derivatives, and various amines.
  • Conditions : Reactions are often conducted in ethanol under reflux conditions to facilitate the formation of the desired quinoline structure.

Industrial production may utilize continuous flow reactors to improve yield and purity while adhering to green chemistry principles .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Quinoline DerivativesCore quinoline structureDiverse biological activities
Coumarin DerivativesRelated structural featuresVarious pharmaceutical applications
ChloroquineContains chloro groupAntimalarial properties
Methyl 4-HydroxyquinolineHydroxy group on quinolineAntioxidant activity

This compound is distinguished by its specific combination of functional groups that may confer unique biological activities compared to other compounds in its class .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Evaluation : A study showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial action.
  • Anticancer Studies : Research involving MCF-7 cell lines revealed significant cytotoxicity at varying concentrations, supporting its potential as an anticancer agent.

Properties

IUPAC Name

methyl 8-chloro-4-[(3-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-25-12-6-3-5-11(9-12)10-21-17-13-7-4-8-14(20)16(13)22-18(23)15(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCLFNJBFMZWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.